

Quantifying Myocardial Fatty Acid Uptake with ^{18}F -FTHA: Application Notes and Protocols

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Compound of Interest

Compound Name: *^{18}F -Ftha*

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This document provides detailed application notes and protocols for the quantification of myocardial fatty acid (FA) uptake using the positron emission tomography (PET) tracer 14(R,S)-[^{18}F]fluoro-6-thia-heptadecanoic acid (^{18}F -FTHA). These guidelines are intended to assist in the design and execution of preclinical and clinical research studies aimed at understanding cardiac metabolism in various physiological and pathological states.

Introduction

Long-chain fatty acids are the primary energy substrate for the healthy heart, providing 60-90% of the energy required for contractile function. Alterations in myocardial fatty acid metabolism are implicated in the pathophysiology of numerous cardiovascular diseases, including ischemic heart disease, heart failure, and diabetic cardiomyopathy. ^{18}F -FTHA is a radiolabeled fatty acid analog that is taken up by cardiomyocytes and trapped within the mitochondria after initial steps of β -oxidation, allowing for the non-invasive quantification of myocardial fatty acid uptake and utilization with PET imaging.^{[1][2]}

Quantitative Data Summary

The following table summarizes key quantitative data for myocardial ^{18}F -FTHA uptake in various conditions, as reported in the literature. These values can serve as a reference for interpreting experimental results.

Condition	Species	Parameter	Value	Reference(s)
Normal Myocardium (Fasting)	Human	Fractional Uptake Rate (K _i)	0.11 ± 0.04 ml/g/min	[1][3]
Human	Myocardial FA Uptake	5.8 ± 1.7 μmol/100g/min	[1][3]	
Dysfunctional but Viable Myocardium	Human	Fractional Uptake Rate (K _i)	0.11 ± 0.03 ml/g/min	[1][3]
Human	Myocardial FA Uptake	5.8 ± 1.7 μmol/100g/min	[1][3]	
Congestive Heart Failure	Human	Fractional Uptake Rate (K _i)	19.7 ± 9.3 ml/100g/min	[4][5][6]
Human	Myocardial FA Use	19.3 ± 2.3 μmol/100g/min	[4][5][6]	
Normal Myocardium (Euglycemic Hyperinsulinemic Clamp)	Human	Fractional Uptake Rate (K _i)	0.12 ± 0.03 ml/g/min	[7]
Human	Myocardial FA Uptake	1.4 ± 0.5 μmol/100g/min	[7]	
Normal Myocardium	Mouse	Myocardial Uptake (%ID/g at 60 min)	19.04 ± 4.87 %ID/g	

Experimental Protocols

Preclinical Protocol: Rodent Model of Myocardial Infarction

This protocol describes a method for assessing myocardial fatty acid uptake in a murine model of myocardial infarction using ^{18}F -FTHA PET.

1. Animal Model and Preparation:

- Induce myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) artery.
- Allow animals to recover for a specified period (e.g., 3, 14, or 30 days) to assess metabolic changes at different stages of infarct healing.[8]
- Fast animals overnight (≤ 16 hours) prior to imaging to increase myocardial fatty acid utilization.[7]
- Maintain normal body temperature throughout the experiment.

2. Radiotracer Administration:

- Anesthetize the animal (e.g., with isoflurane).[8]
- Administer approximately 7.4 MBq of ^{18}F -FTHA in a volume of <0.2 mL via tail vein injection.

3. PET Imaging:

- Perform a dynamic PET scan for 60 minutes immediately following tracer injection using a dedicated small-animal PET scanner.[7][8]
- ECG-gating is recommended to correct for cardiac motion and improve image quality.[8]

4. Data Analysis:

- Reconstruct dynamic PET images.
- Draw regions of interest (ROIs) over the myocardium (infarct, peri-infarct, and remote regions) and in the left ventricular blood pool to obtain time-activity curves (TACs).
- Calculate the fractional uptake rate (K_i) using graphical analysis (e.g., Patlak plot) or by fitting the TACs to a compartmental model.[9]

- Myocardial fatty acid uptake can be calculated by multiplying K_i by the plasma concentration of free fatty acids.

Clinical Protocol: Human Imaging in Heart Failure

This protocol outlines a general procedure for quantifying myocardial fatty acid uptake in patients with congestive heart failure.

1. Patient Preparation:

- Patients should fast for at least 12 hours prior to the scan.
- Obtain informed consent and ensure compliance with all institutional and regulatory guidelines.

2. Radiotracer Administration:

- Administer ^{18}F -FTHA via either a bolus injection (e.g., 370 MBq) or a programmed infusion over 10 minutes (e.g., 92.5 MBq).[\[4\]](#)

3. PET Imaging:

- Perform a dynamic PET scan of the chest, centered on the heart, for 60-90 minutes.
- Typical dynamic framing might be: 5 x 2 min, 6 x 5 min, and 1 x 10 min.[\[4\]](#)

4. Blood Sampling:

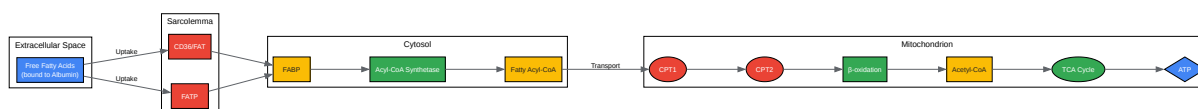
- Collect arterial or arterialized venous blood samples throughout the scan to measure the concentration of ^{18}F -FTHA in plasma.
- Sampling schedule could be every 2 minutes for the first 20 minutes, and every 5 minutes thereafter.[\[4\]](#)
- Analyze plasma samples to determine the fraction of unmetabolized ^{18}F -FTHA over time.

5. Data Analysis:

- Define regions of interest (ROIs) on the reconstructed PET images over different myocardial segments and in the arterial blood pool.
- Generate time-activity curves (TACs) for the myocardium and plasma (corrected for metabolites).
- Calculate the myocardial fractional uptake rate (K_i) using graphical analysis (Patlak plot).
- Determine the myocardial fatty acid uptake rate by multiplying K_i by the patient's serum free fatty acid concentration.[4]

Visualizations

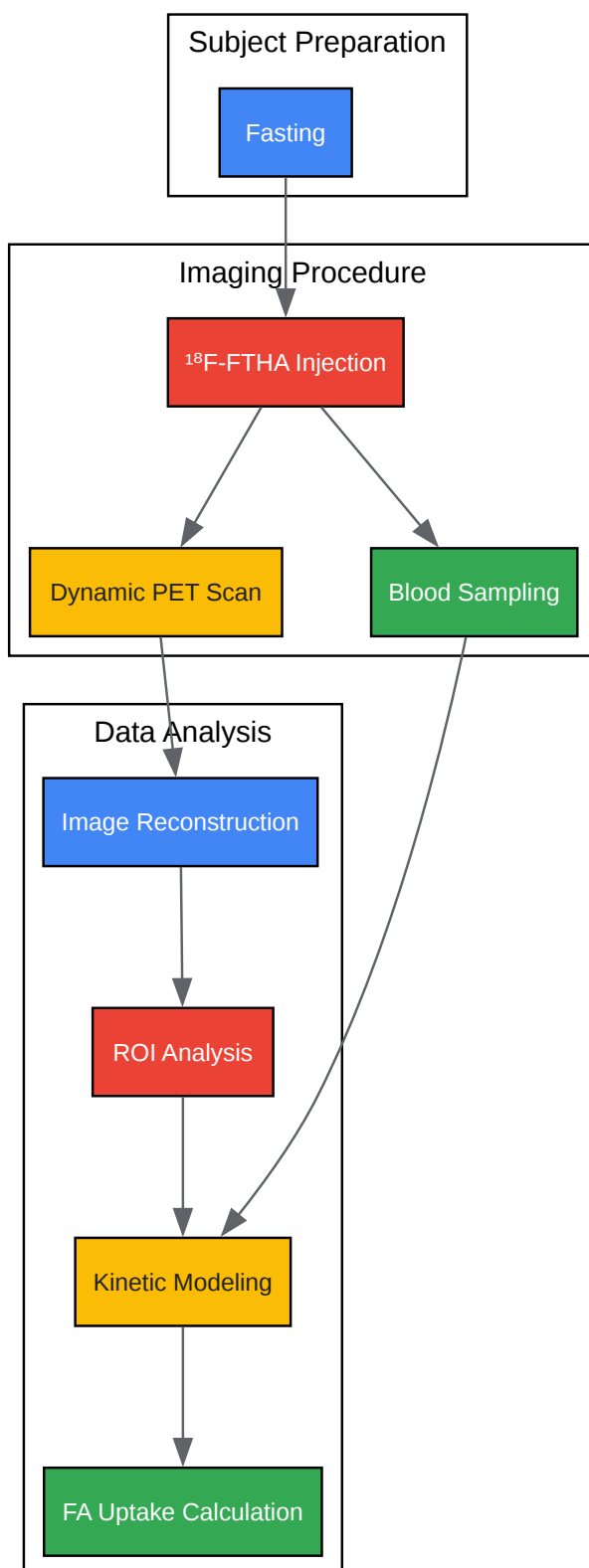
Myocardial Fatty Acid Uptake and Metabolism Signaling Pathway



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Caption: Signaling pathway of myocardial fatty acid uptake and β -oxidation.

Experimental Workflow for ^{18}F -FTHA PET Imaging



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Caption: Experimental workflow for quantifying myocardial fatty acid uptake with ^{18}F -FTHA PET.

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